2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013075
InChI: InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H
SMILES:
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride

CAS No.:

Cat. No.: VC18013075

Molecular Formula: C12H20Cl2N2

Molecular Weight: 263.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride -

Specification

Molecular Formula C12H20Cl2N2
Molecular Weight 263.20 g/mol
IUPAC Name 2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride
Standard InChI InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H
Standard InChI Key NWMZNSTYMWOIRE-UHFFFAOYSA-N
Canonical SMILES CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • 3-Methylphenyl substituent: Attached to the piperazine’s nitrogen at position 1.

  • Methyl group: At position 2 of the piperazine ring.

  • Dihydrochloride counterions: Neutralizing the basic nitrogen atoms.

The molecular formula is C₁₁H₁₈Cl₂N₂, with a molecular weight of 263.21 g/mol . Figure 1 compares its 2D structure to related compounds like 1-(3-methylphenyl)piperazine .

Stereochemical Considerations

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, general methods for analogous piperazines involve:

  • N-alkylation: Reacting piperazine with 3-methylbenzyl halides.

  • Methylation: Introducing the C2 methyl group via reductive amination or Grignard reactions.

  • Salt formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .

Industrial Production

Sigma-Aldrich offers the compound under catalog number ENAH98EFE292, indicating small-scale synthesis for research use . No large-scale manufacturing data is publicly available.

Physical and Chemical Properties

Table 1 summarizes key physicochemical data:

PropertyValueSource
Molecular Weight263.21 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in water
DensityNot reported

Comparatively, 1-(3-methylphenyl)piperazine dihydrochloride (CAS 13078-13-2) has a molecular weight of 249.18 g/mol and melts at 195–202°C , highlighting how the additional methyl group in the title compound increases molecular weight but complicates crystallization .

Pharmacological Profile

Receptor Interactions

Piperazines commonly target serotonin and dopamine receptors. While specific data for this compound is lacking, structural analogs exhibit:

  • 5-HT₁A partial agonism: Potential anxiolytic effects .

  • D₂ receptor antagonism: Possible antipsychotic activity .

Metabolic Stability

The methyl groups may enhance metabolic stability compared to non-methylated piperazines, as evidenced by increased half-lives in related compounds .

Applications and Uses

Research Applications

  • Neuroscience: Tool compound for studying monoamine transporters.

  • Medicinal Chemistry: Lead structure for CNS drug development.

Industrial Relevance

No commercial pharmaceutical products currently utilize this compound, though its structural features align with investigational antipsychotics .

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